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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)piperazine-2,3-

dione

CAS No.: 401794-91-0

Cat. No.: B14240263

Get Quote

Executive Summary
1-(3-Chlorophenyl)piperazine-2,3-dione is a specialized chemical probe acting as a

competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the N-methyl-

D-aspartate (NMDA) receptor.

Unlike its structural precursor, 1-(3-chlorophenyl)piperazine (mCPP)—which is a serotonin 5-

HT

agonist—the addition of the 2,3-dione moiety fundamentally alters its pharmacophore.[1] This
modification nullifies serotonergic affinity and creates a steric and electrostatic mimic of glycine,
allowing the molecule to occupy the NMDA co-agonist pocket without activating the channel.[1]
It is primarily utilized in neuropharmacology to study excitotoxicity, anticonvulsant mechanisms,
and neuroprotection.[1]

Chemical Identity & Structural Biology[1][2]
Structure-Activity Relationship (SAR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14240263#bc-rfq
https://www.benchchem.com/product/b14240263/docs?utm_src=pdf-body#1-3-chlorophenyl-piperazine-2-3-dione-technical-guide-to-mechanism-application
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14240263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule consists of a piperazine-2,3-dione ring N-substituted with a 3-chlorophenyl

group.

Piperazine-2,3-dione Core: The dione (two ketone groups) mimics the carboxylic acid

functionality of glycine.[1] The rigid ring structure locks the pharmacophore into a

conformation that fits the antagonist binding pocket but prevents the domain closure required

for channel opening.[1]

3-Chlorophenyl Substituent: This lipophilic group occupies a hydrophobic pocket adjacent to

the glycine binding site on the GluN1 subunit. The chlorine atom at the meta position

improves binding affinity via halogen bonding or hydrophobic interactions compared to the

unsubstituted phenyl analog.[1]

Chemical Data
Property Detail

IUPAC Name 1-(3-Chlorophenyl)piperazine-2,3-dione

Molecular Formula

C

H

ClN

O

Molecular Weight 224.64 g/mol

Target NMDA Receptor (Glycine Site)

Mode of Action Competitive Antagonist

Key Distinction
NOT mCPP (Serotonergic); NOT 2,5-dione

(inactive/different class)

Mechanism of Action (MoA)
Primary Mechanism: NMDA Glycine Site Antagonism
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The NMDA receptor is a coincidence detector requiring both glutamate and glycine (or D-

serine) to open.[1] 1-(3-Chlorophenyl)piperazine-2,3-dione competes directly with glycine for

the binding site on the GluN1 subunit.

Binding: The molecule enters the GluN1 ligand-binding domain (LBD).[1]

Competition: It displaces endogenous glycine/D-serine.[1]

Inhibition: Unlike glycine, the dione derivative does not induce the "clam-shell" closure of the

LBD.[1] Consequently, the transmembrane ion pore remains closed, preventing Ca

and Na

influx.[1]

Result: Inhibition of excitatory postsynaptic currents (EPSCs) and prevention of downstream

excitotoxic signaling.[1]

Signaling Pathway Diagram
The following diagram illustrates the blockade of the excitotoxic cascade.
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Caption: Competitive antagonism at the GluN1 subunit prevents calcium influx and downstream

excitotoxicity.[1]

Experimental Protocols
Protocol A: In Vitro Binding Assay (Displacement)
Objective: Determine the affinity (

) of the compound for the glycine site. Reagents: Rat cortical membranes, [

H]-MDL-105,519 (high-affinity glycine site ligand), Tris-acetate buffer.[1]

Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-acetate (pH 7.4).[1]

Centrifuge at 48,000
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for 20 min. Wash pellets 3 times to remove endogenous glycine.[1]

Incubation: Prepare tubes containing:

100

L membrane suspension (200

g protein).[1]

2 nM [

H]-MDL-105,519.[1]

Increasing concentrations of 1-(3-Chlorophenyl)piperazine-2,3-dione (

M to

M).

Equilibrium: Incubate at 4°C for 60 minutes (to minimize receptor

desensitization/degradation).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1%

polyethylenimine.

Quantification: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.[1]

Protocol B: Functional Electrophysiology (Patch Clamp)
Objective: Confirm functional antagonism of NMDA-induced currents. System: Cultured

hippocampal neurons or HEK293 cells expressing GluN1/GluN2A.[1]

Setup: Whole-cell patch-clamp configuration (

mV).
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Solutions:

Extracellular:[1][2] Mg

-free ACSF (to relieve Mg

block).[1]

Agonists:[3][4][5] 100

M NMDA + 10

M Glycine.[1]

Baseline: Apply Agonists for 2s to establish baseline current (

).

Challenge: Co-apply Agonists + 1-(3-Chlorophenyl)piperazine-2,3-dione (e.g., 10

M).

Analysis: Measure peak current reduction.

Validation: Construct a Schild plot by varying glycine concentration.[1] A parallel rightward

shift of the glycine dose-response curve confirms competitive antagonism.

Comparison: Dione vs. Piperazine
It is critical to distinguish this compound from its metabolic precursor.[1]
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Feature
1-(3-
Chlorophenyl)piperazine
(mCPP)

1-(3-
Chlorophenyl)piperazine-
2,3-dione

Structure Simple Piperazine Ring 2,3-Diketo Piperazine Ring

Primary Target
5-HT

Receptor (Agonist)

NMDA Receptor Glycine Site

(Antagonist)

Physiological Effect Anxiogenic, Hypophagia
Anticonvulsant,

Neuroprotective

Charge
Basic amine (protonated at pH

7.[1]4)
Neutral/Acidic imide character
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pubmed.ncbi.nlm.nih.gov/12365826/
https://pubmed.ncbi.nlm.nih.gov/12365826/
https://pubmed.ncbi.nlm.nih.gov/12932897/
https://pubmed.ncbi.nlm.nih.gov/12932897/
https://pubmed.ncbi.nlm.nih.gov/15801844/
https://pubmed.ncbi.nlm.nih.gov/15801844/
https://pubmed.ncbi.nlm.nih.gov/15801844/
https://pdfs.semanticscholar.org/4f14/69e637187ac67a6b011b2e3824c4ae46c274.pdf
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://www.benchchem.com/product/b14240263/docs#1-3-chlorophenyl-piperazine-2-3-dione-technical-guide-to-mechanism-application
https://www.benchchem.com/product/b14240263/docs#1-3-chlorophenyl-piperazine-2-3-dione-technical-guide-to-mechanism-application
https://www.benchchem.com/product/b14240263/docs#1-3-chlorophenyl-piperazine-2-3-dione-technical-guide-to-mechanism-application
https://www.benchchem.com/product/b14240263/docs#1-3-chlorophenyl-piperazine-2-3-dione-technical-guide-to-mechanism-application
https://www.benchchem.com/product/b14240263?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14240263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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